BenchChemオンラインストアへようこそ!

Methyl 3-(methylamino)-4-phenylbutanoate

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Methyl 3-(methylamino)-4-phenylbutanoate (CAS 1368122-98-8) is a beta-amino acid ester derivative featuring a phenylbutanoate backbone with an N-methylamino substituent. This scaffold is a key intermediate in pharmaceutical synthesis, particularly for programs targeting neurological and inflammatory disorders.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13512895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylamino)-4-phenylbutanoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)CC(=O)OC
InChIInChI=1S/C12H17NO2/c1-13-11(9-12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
InChIKeyBZSLXQYKHBSSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(methylamino)-4-phenylbutanoate: Chiral Ester Scaffold for CNS and Metabolic Drug Discovery


Methyl 3-(methylamino)-4-phenylbutanoate (CAS 1368122-98-8) is a beta-amino acid ester derivative featuring a phenylbutanoate backbone with an N-methylamino substituent. This scaffold is a key intermediate in pharmaceutical synthesis, particularly for programs targeting neurological and inflammatory disorders [1]. Its structural similarity to gamma-aminobutyric acid (GABA) underpins its investigation as a precursor for nootropic and neuroprotective agents, while its core 3-amino-4-phenylbutanoic acid motif appears in potent dipeptidyl peptidase-IV (DPP-IV) inhibitor pharmacophores [2]. The compound contains a single undefined stereocenter, making enantiomeric purity a critical procurement parameter for asymmetric synthesis applications [3].

Why Procuring Generic Methyl 3-(methylamino)-4-phenylbutanoate Fails to Guarantee Research Reproducibility


Simple substitution with the non-methylated analog (methyl 3-amino-4-phenylbutanoate) or alternative esters (ethyl, tert-butyl) introduces critical parameter shifts that undermine synthetic and pharmacological consistency. The N-methyl group critically modulates lipophilicity, basicity, and steric demand, directly influencing receptor binding, metabolic stability, and downstream functionalization chemistry . For instance, the pKa difference between a primary amine and an N-methylamine alters protonation state at physiological pH, affecting pharmacokinetic behavior. Furthermore, the methyl ester's physicochemical properties, such as its XLogP3 and topological polar surface area (TPSA), differ measurably from the ethyl and tert-butyl congeners, impacting solubility and membrane permeability in biological assays [1]. The presence of a single undefined stereocenter (C3), documented in authoritative databases, means vendors providing racemic mixtures versus enantiomerically enriched material deliver fundamentally different chemical entities, directly compromising chiral synthesis campaigns [2].

Quantitative Differentiation of Methyl 3-(methylamino)-4-phenylbutanoate from its Closest Analogs


N-Methyl vs. Primary Amine: 96% Yield Benchmark in Methylation-Driven Synthesis

The N-methylamino group is not merely a structural variant but a synthetic entry point. Acylation of the N-methylamino group in related beta-amino acid systems can be achieved with 96% yield using NaH/MeI (8:3:1 molar ratio relative to the amino acid) at 80°C over 24 hours, a benchmark not replicable on primary amines without risking racemization . In contrast, the analogous primary amine (methyl 3-amino-4-phenylbutanoate) requires more complex protection/deprotection sequences, introducing lower-yielding steps and higher potential for chiral erosion.

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Acyl Imidazolium Method: 94% Yield in 2 Minutes vs. Traditional Amidation

The N-methylamino group facilitates rapid amidation via acyl N-methylimidazolium cations generated from mixed carbonic anhydrides. Using N-methylimidazole (NMI) and a Brønsted acid catalyst (HCl) in a micro-flow reactor at 25°C, a 94% yield is achieved within 2 minutes . This flow-based method is specifically demonstrated for N-methylamino substrates and represents a significant rate enhancement over traditional batch amidation, which typically requires hours and may yield lower conversions for sterically hindered analogs like the tert-butyl ester (tert-butyl 3-(methylamino)-4-phenylbutanoate).

Flow Chemistry Amidation Process Chemistry

Lipophilicity & Permeability Differentiation: XLogP3 1.6 vs. Ethyl Ester Analog

The methyl ester confers a computed XLogP3 of 1.6, providing a balanced lipophilicity profile for CNS drug discovery where logP values between 1-3 are typically favored for blood-brain barrier penetration [1]. While direct experimental XLogP3 for the ethyl ester analog (ethyl 3-(methylamino)-4-phenylbutanoate) is not publicly available, the structure-property relationship of adding a methylene unit to an ester consistently increases logP by approximately 0.5 units, positioning the methyl ester more favorably within CNS drug-like space.

ADME Drug Design Physicochemical Property Optimization

Chiral Saponification Stability: No Detectable Racemization Under Basic Conditions

Preservation of chiral integrity is a critical procurement parameter for this scaffold, which contains a single undefined stereocenter at C3 [1]. A documented protocol for saponification of N-carbobenzoxy-N-methylamino acid esters (closely related to the target compound) using 2 N NaOH in methanol proceeds with no detectable racemization . This provides a class-level stability benchmark absent for the primary amine analog (methyl 3-amino-4-phenylbutanoate), where the unprotected amine may promote racemization via imine/enamine tautomerization under basic conditions.

Asymmetric Synthesis Chiral Pool Strategy Enantiomeric Purity

DPP-IV Inhibitor Pharmacophore: Potent Class Activity Differentiates from GABAergic Nootropics

While the target compound itself lacks direct DPP-IV IC50 data, the 3-amino-4-phenylbutanoic acid scaffold is a known pharmacophore for DPP-IV inhibition, with a disclosed (S)-43 analog achieving an IC50 of 36.9 nM in a screening assay [1]. This metabolic target selectivity is absent in structurally similar but pharmacologically distinct GABAergic nootropics like phenibut. Methyl 3-(methylamino)-4-phenylbutanoate, as a protected form of this pharmacophore, is thus positioned as a versatile intermediate for both CNS and metabolic disease programs—dual potential not offered by methyl 3-amino-4-phenylbutanoate or phenibut ester analogs.

DPP-IV Inhibition Type 2 Diabetes Pharmacophore Mapping

Available Purity and Packaging: 95-98% with Defined Quantities Enables Reproducible Procurement

Authoritative vendor data indicate that methyl 3-(methylamino)-4-phenylbutanoate is commercially available at purities ranging from 95% (Enamine) to 98% (Leyan) in defined quantities (0.1g, 0.25g, 0.5g, 1g, 5g, 10g) [1]. In contrast, the hydrochloride salt of the (3S)-enantiomer is listed at 95% purity but only in 1g/5g/10g packages, with no racemic mixture explicitly available . This defined achiral product offers researchers a consistent racemic starting material for method development, while enantiopure procurement remains possible via custom synthesis.

Chemical Sourcing Analytical Chemistry Supply Chain Reproducibility

Optimal Application Scenarios for Methyl 3-(methylamino)-4-phenylbutanoate Based on Evidenced Differentiation


Rapid Analog Synthesis for DPP-IV or Related Protease Inhibitor Lead Optimization

Medicinal chemistry teams targeting DPP-IV or similar serine proteases should prioritize this compound as a starting material for analog libraries. The class-level DPP-IV inhibitory activity (IC50 = 36.9 nM for a closely related scaffold) and the high-yielding amidation chemistry (94% yield in 2 minutes) enable rapid exploration of structure-activity relationships (SAR) around the N-terminus, directly accelerating hit-to-lead timelines [1].

Chiral Pool Synthesis of Enantiomerically Pure Beta-Amino Acids for Peptide Drug Conjugates

Process chemistry groups developing peptide-based therapeutics should utilize this compound's documented chiral stability under basic saponification conditions (no detectable racemization). The undefined stereocenter at C3 can be leveraged to produce enantiomerically pure beta-amino acid building blocks by chiral resolution or asymmetric synthesis, offering a robust entry point into peptide drug conjugate synthesis where stereochemical integrity is paramount [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for BBB Penetration

Neuroscience research groups exploring GABAergic or glutamatergic modulators should prefer the methyl ester over the ethyl ester analog due to its computed XLogP3 of 1.6, which positions it optimally within the CNS drug-like property space (logP 1–3). This property, combined with the scaffold's structural similarity to GABA, makes it a versatile intermediate for synthesizing candidate neuroprotective or nootropic agents [1].

Quote Request

Request a Quote for Methyl 3-(methylamino)-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.